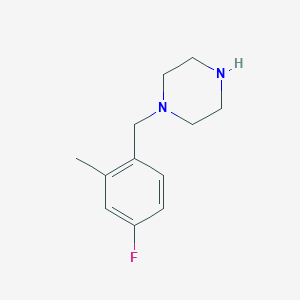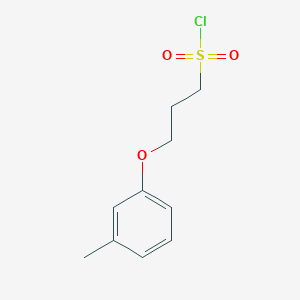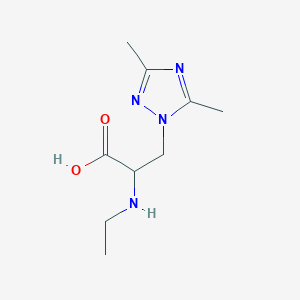
3-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-(ethylamino)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-(ethylamino)propanoic acid is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-(ethylamino)propanoic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Introduction of the Dimethyl Groups: The dimethyl groups can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the Ethylamino Group: The ethylamino group can be introduced through nucleophilic substitution reactions using ethylamine.
Formation of the Propanoic Acid Moiety: The propanoic acid moiety can be introduced through carboxylation reactions using carbon dioxide or carboxylating agents.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents.
Major Products Formed
Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.
Reduced Derivatives: Compounds with reduced functional groups, such as alcohols or amines.
Substituted Derivatives: Compounds with various substituents on the triazole ring or other parts of the molecule.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-(ethylamino)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biology, the compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine
In medicine, the compound is explored for its potential as a pharmaceutical agent. Its triazole ring is a common motif in many drugs, and modifications to its structure can lead to the development of new therapeutic agents.
Industry
In industry, the compound is used in the development of agrochemicals, dyes, and polymers. Its stability and reactivity make it a valuable component in various industrial applications.
Mecanismo De Acción
The mechanism of action of 3-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-(ethylamino)propanoic acid involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and specificity. The ethylamino group and propanoic acid moiety can also participate in interactions with biological molecules, modulating the compound’s activity and effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(1H-1,2,4-Triazol-1-yl)propanoic acid: Lacks the dimethyl and ethylamino groups, resulting in different chemical and biological properties.
3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propanoic acid: Lacks the ethylamino group, affecting its reactivity and applications.
2-(Ethylamino)propanoic acid: Lacks the triazole ring, leading to different chemical behavior and uses.
Uniqueness
3-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-(ethylamino)propanoic acid is unique due to the combination of its triazole ring, dimethyl groups, ethylamino group, and propanoic acid moiety
Propiedades
Fórmula molecular |
C9H16N4O2 |
|---|---|
Peso molecular |
212.25 g/mol |
Nombre IUPAC |
3-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-(ethylamino)propanoic acid |
InChI |
InChI=1S/C9H16N4O2/c1-4-10-8(9(14)15)5-13-7(3)11-6(2)12-13/h8,10H,4-5H2,1-3H3,(H,14,15) |
Clave InChI |
NEOZULQOESSFGF-UHFFFAOYSA-N |
SMILES canónico |
CCNC(CN1C(=NC(=N1)C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


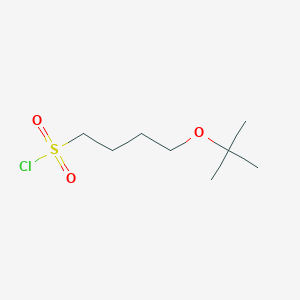
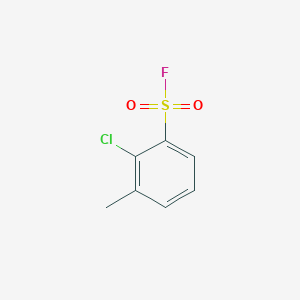
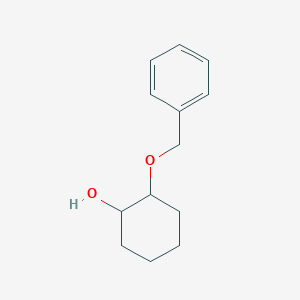
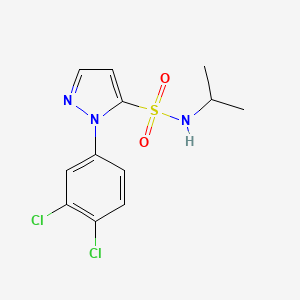

![2-Phenyl-3-azabicyclo[3.2.1]octanehydrochloride](/img/structure/B13631164.png)
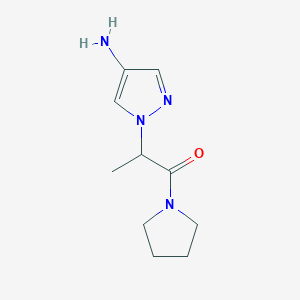

![2-[2-Fluoro-4-(trifluoromethyl)phenyl]thiazole-4-carboxylic Acid](/img/structure/B13631175.png)
